2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a simple and facile synthetic strategy for the construction of a series of structurally interesting tricyclic-fused N-alkyl-9H-pyrimido[4,5-b]indol-2-amines has been successfully achieved . The synthesis was based on the annulation reaction between readily available 2-chloroindole-3-carbaldehydes or 3-acetyl-2-chloroindoles and guanidine nitrate using KOH as the base in refluxing EtOH medium .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The 1,2,4-triazole scaffold, to which this compound belongs, plays a crucial role in medicinal chemistry. Many drugs on the market incorporate the triazole motif due to its diverse pharmacological activities. For instance, letrozole (an anti-cancer agent), fluconazole (an anti-fungal agent), and maraviroc (an anti-HIV agent) all feature the triazole core structure. By introducing a benzylsulfanyl group into the 1,2,4-triazole framework, researchers can explore novel derivatives with potential therapeutic applications .
Antifungal and Antimicrobial Properties
The addition of thiol and amino groups to positions 3 and 4 of the 1,2,4-triazole core structure enhances its biological activity. As a result, benzylsulfanyl-triazolyl-indole derivatives exhibit promising antifungal and antimicrobial properties. These compounds could serve as leads for developing new antifungal medications or antimicrobial agents .
Corrosion Inhibitors
The benzylsulfanyl-triazolyl-indole scaffold may find applications as corrosion inhibitors. These compounds can protect metal surfaces from corrosion, making them valuable in industrial settings, especially for safeguarding pipelines, tanks, and other metal structures .
Fluorescent Applications
Researchers have also explored the use of benzylsulfanyl-triazolyl-indole derivatives as chelating agents with metals. These complexes can exhibit fluorescence properties, making them useful for fluorescent imaging, sensors, and other analytical applications .
Structural and Electronic Aspects
Density functional theory (DFT) calculations have been employed to predict the electronic and structural features of this compound. Additionally, UV-Vis spectral bands have been assigned based on time-dependent DFT calculations. The gauge-including atomic orbitals (GIAO) method has been used to predict the 1H and 13C NMR chemical shifts .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, they can inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes . The exact interaction of this compound with its targets would depend on the specific molecular structure of the compound and the nature of its targets.
Biochemical Pathways
For example, they can influence the metabolism of tryptophan, a precursor of indole, in higher plants . They can also affect the signaling pathways in bacteria . The specific pathways affected by this compound would depend on its targets and mode of action.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects, depending on its specific targets and mode of action.
properties
IUPAC Name |
2-benzylsulfanyl-3-ethyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-2-22-18(23)17-16(14-10-6-7-11-15(14)20-17)21-19(22)24-12-13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHSLXVBTNPSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.